

The Atmospheric Reactivity of Methacrolein: A Technical Guide to Radical-Initiated Oxidation

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Compound of Interest

Compound Name: Methacrolein

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Abstract

Methacrolein ($\text{CH}_2=\text{C}(\text{CH}_3)\text{CHO}$), a significant atmospheric volatile organic compound (VOC), is primarily emitted from the oxidation of isoprene, the most abundant non-methane hydrocarbon released into the atmosphere.[1][2][3] Its subsequent reactions with atmospheric radicals, such as the hydroxyl radical (OH), nitrate radical (NO_3), and chlorine atom (Cl), play a crucial role in atmospheric chemistry, influencing the formation of ozone and secondary organic aerosols (SOAs).[3][4] This technical guide provides an in-depth analysis of the reactivity of **methacrolein** with these key atmospheric radicals, presenting quantitative kinetic data, detailed experimental methodologies, and elucidated reaction pathways.

Reactivity with Atmospheric Radicals

The atmospheric lifetime of **methacrolein** is predominantly governed by its reactions with photochemically generated radicals. The hydroxyl radical (OH) is the primary oxidant during the daytime, while the nitrate radical (NO_3) can be a significant sink at night. In coastal and marine boundary layers, or in regions with elevated chlorine sources, reactions with chlorine atoms (Cl) can also be an important loss process for **methacrolein**. [4]

Reaction with Hydroxyl Radical (OH)

The gas-phase reaction of **methacrolein** with the OH radical is a major atmospheric removal process.[1] This reaction proceeds via two main pathways: OH addition to the C=C double bond and H-atom abstraction from the aldehydic group.[5][6] The addition of OH to the terminal carbon of the double bond is the dominant pathway, leading to the formation of a stabilized radical intermediate.[2][7]

Reaction with Nitrate Radical (NO₃)

During nighttime, in the absence of photolysis, the nitrate radical (NO₃) becomes a significant oxidant for unsaturated organic compounds like **methacrolein**. The reaction is believed to proceed primarily through the addition of NO₃ to the double bond, though H-atom abstraction may also occur.[8] This reaction can lead to the formation of organic nitrates and other oxidation products.[9]

Reaction with Chlorine Atom (Cl)

In environments with significant chlorine atom concentrations, such as the marine boundary layer or areas impacted by industrial emissions, the reaction with Cl can be a competitive sink for **methacrolein**. [4] Similar to the OH radical, the reaction with Cl atoms can proceed via addition to the C=C double bond or by H-atom abstraction.[4][10][11] The addition pathway is generally considered to be the major channel.[10][11]

Quantitative Kinetic Data

The rate constants for the reactions of **methacrolein** with OH, NO₃, and Cl radicals have been determined in numerous laboratory studies under various conditions of temperature and pressure. A summary of these experimentally and theoretically determined rate constants is presented below.

Table 1: Rate Constants for the Gas-Phase Reactions of Methacrolein with Atmospheric Radicals at 298 K

| Radical | Rate Constant (cm ³ molecule ⁻¹ s ⁻¹) | Experimental Conditions | Reference(s) |
|-----------------|---|-------------------------|--------------|
| OH | $(2.63 \pm 0.96) \times 10^{-11}$ | 298 ± 2 K, 1 atm | [12] |
| OH | 3.35×10^{-11} | 298 K | [1][5] |
| OH | $(9.4 \pm 0.7) \times 10^9 \text{ M}^{-1} \text{ s}^{-1}$ (aqueous) | 298 K | [13] |
| NO ₃ | $(3.7 \pm 1.0) \times 10^{-15}$ | 296 ± 2 K, 760 Torr | [9] |
| NO ₃ | $(4.48 \pm 1.23) \times 10^{-15}$ | 298 ± 2 K, 1 atm | [12] |
| NO ₃ | $(4.0 \pm 1.0) \times 10^7 \text{ M}^{-1} \text{ s}^{-1}$ (aqueous) | 298 K | [13] |
| Cl | $(2.35 \pm 0.90) \times 10^{-10}$ | 298 ± 2 K, 1 atm | [12] |
| Cl | $(2.3 \pm 0.0) \times 10^{-10}$ | 297 K, 1 atm | [10][11] |
| Cl | $(2.05 \pm 0.3) \times 10^{-10}$ to $(2.13 \pm 0.34) \times 10^{-10}$ | 297 K, 1-950 Torr | [14][15] |

Experimental Protocols

The determination of rate constants and identification of reaction products for gas-phase reactions of atmospheric relevance often employ a variety of experimental techniques. The most common methods cited in the literature for studying **methacrolein** reactivity include relative rate methods and absolute rate methods, often conducted in environmental smog chambers or flow tube reactors.

Relative Rate Method

In the relative rate method, the decay of the target compound (**methacrolein**) is monitored relative to a reference compound for which the rate constant of its reaction with the radical of interest is well-known. The concentrations of both the target and reference compounds are measured over time in the presence of the radical. By plotting the natural logarithm of the initial to final concentration ratio of **methacrolein** against that of the reference compound, the rate constant for the reaction of **methacrolein** can be determined from the slope of the resulting

straight line. This method is advantageous as it does not require the determination of the absolute concentration of the radical species.

Absolute Rate Methods

Absolute rate methods involve the direct measurement of the radical concentration over time in the presence of an excess of the reactant (**methacrolein**). Techniques such as discharge-flow systems coupled with detection methods like laser-induced fluorescence (LIF) or mass spectrometry are often used. The radical is generated in a flow tube, and its concentration is monitored at different points along the tube as it reacts with a known concentration of **methacrolein**. From the pseudo-first-order decay of the radical, the bimolecular rate constant can be derived.

Product Identification

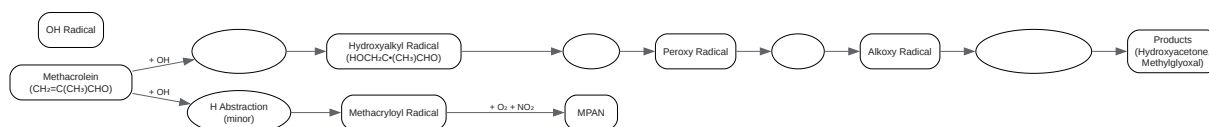
The identification and quantification of reaction products are typically performed using techniques such as Fourier-transform infrared spectroscopy (FTIR) and gas chromatography-mass spectrometry (GC-MS).^[16] These analyses are often conducted in large-scale environmental simulation chambers (smog chambers) where atmospheric conditions can be closely mimicked.

Reaction Pathways and Mechanisms

The atmospheric degradation of **methacrolein** initiated by radical attack leads to a complex series of subsequent reactions, ultimately forming a variety of secondary products, including other aldehydes, ketones, organic nitrates, and secondary organic aerosols.

OH Radical Initiated Oxidation Pathway

The reaction of **methacrolein** with the OH radical primarily proceeds via addition to the C=C double bond, forming two possible hydroxyalkyl radicals. The dominant pathway involves the addition to the terminal carbon, which is more stable. This is followed by the addition of molecular oxygen (O₂) to form a peroxy radical. This peroxy radical can then undergo various reactions, including reaction with NO to form an alkoxy radical, which can then decompose or isomerize to yield products such as hydroxyacetone and methylglyoxal.^{[2][7][17]}

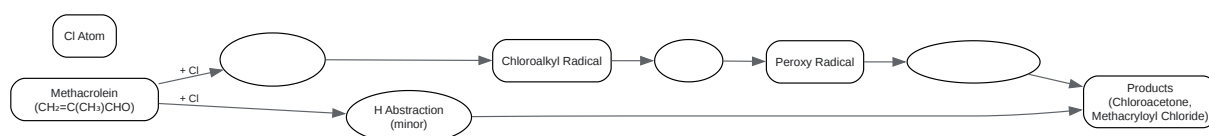


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OH Radical Initiated Oxidation of **Methacrolein**

Cl Atom Initiated Oxidation Pathway

The reaction of **methacrolein** with the chlorine atom also proceeds via addition to the double bond and hydrogen abstraction. The addition of Cl to the terminal carbon is a major pathway, forming a chloroalkyl radical.[4] This radical then reacts with O_2 to form a peroxy radical, which can undergo further reactions in the atmosphere, leading to products such as chloroacetone and methacryloyl chloride.[14][15]



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Cl Atom Initiated Oxidation of **Methacrolein**

NO_3 Radical Initiated Oxidation Pathway

The nighttime reaction of **methacrolein** with the NO_3 radical is initiated by the addition of NO_3 to the $\text{C}=\text{C}$ double bond. This forms a nitrooxyalkyl radical, which rapidly adds O_2 to form a nitrooxyalkyl peroxy radical. Subsequent reactions of this peroxy radical can lead to the formation of various nitrogen-containing organic compounds.



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NO_3 Radical Initiated Oxidation of **Methacrolein**

Conclusion

The atmospheric oxidation of **methacrolein** is a complex process initiated by reactions with OH radicals, NO_3 radicals, and Cl atoms. The kinetics and mechanisms of these reactions have been the subject of extensive research, providing valuable data for atmospheric models. The addition of the radical to the C=C double bond is a major reaction pathway for all three radicals, leading to the formation of peroxy radicals that drive the subsequent chemistry. Understanding the reactivity of **methacrolein** is essential for accurately predicting its atmospheric lifetime and its impact on air quality and climate. Further research into the detailed product distribution and the formation of secondary organic aerosols from these reactions will continue to refine our understanding of atmospheric chemistry.

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